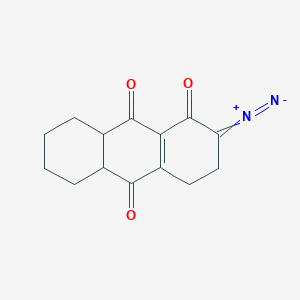
3-(Isocyanatomethoxy)-3-methylbut-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isocyanatomethoxy)-3-methylbut-1-yne is an organic compound characterized by the presence of an isocyanate group (-NCO) attached to a methoxy group and a methylbutyne backbone. This compound is of interest due to its unique chemical structure and reactivity, which makes it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isocyanatomethoxy)-3-methylbut-1-yne typically involves the reaction of an appropriate alcohol with phosgene or its derivatives to form the corresponding chloroformate, which is then treated with an amine to yield the isocyanate. This process can be carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of isocyanates, including this compound, often employs the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbamate intermediates, which are decomposed thermally to produce the desired isocyanate .
Chemical Reactions Analysis
Types of Reactions
3-(Isocyanatomethoxy)-3-methylbut-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Major Products Formed
Oxidation: Oxides and other oxygenated derivatives.
Reduction: Amines.
Substitution: Urethanes, ureas, and carbamates.
Scientific Research Applications
3-(Isocyanatomethoxy)-3-methylbut-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polyurethanes, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 3-(Isocyanatomethoxy)-3-methylbut-1-yne involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of urethanes, ureas, and carbamates, which are important in various industrial applications .
Comparison with Similar Compounds
Similar Compounds
Methyl isocyanate: Known for its use in the production of pesticides and polyurethane foams.
Phenyl isocyanate: Used in organic synthesis and as a reagent in chemical analysis.
Hexamethylene diisocyanate: Commonly used in the production of polyurethanes.
Uniqueness
3-(Isocyanatomethoxy)-3-methylbut-1-yne is unique due to its specific structure, which combines an isocyanate group with a methoxy and methylbutyne backbone. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications where other isocyanates may not be suitable .
Properties
CAS No. |
57745-66-1 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-(isocyanatomethoxy)-3-methylbut-1-yne |
InChI |
InChI=1S/C7H9NO2/c1-4-7(2,3)10-6-8-5-9/h1H,6H2,2-3H3 |
InChI Key |
JGPQAZMRYVOIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)OCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


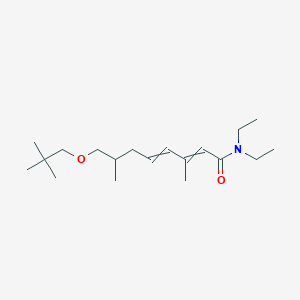

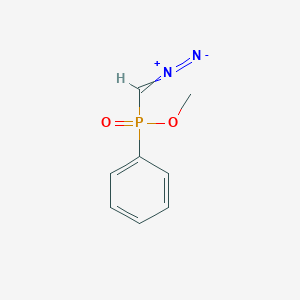
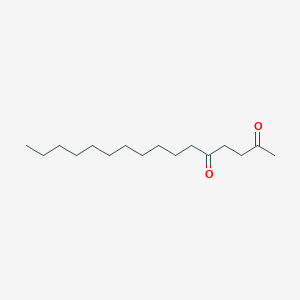
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
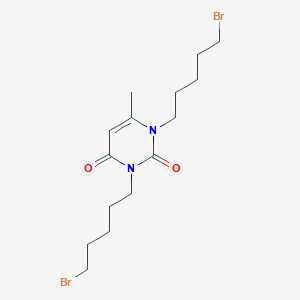

![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
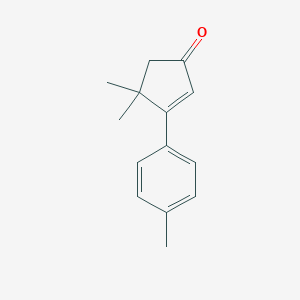
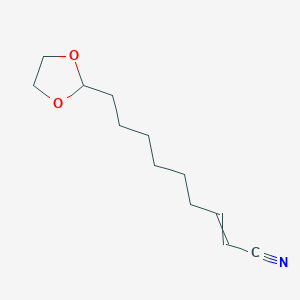
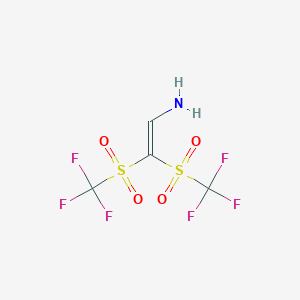
![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)

